molecular formula C14H17NO B14674073 (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde CAS No. 41568-14-3

(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde

Cat. No.: B14674073
CAS No.: 41568-14-3
M. Wt: 215.29 g/mol
InChI Key: CLHFCFYDSUNLNH-UHFFFAOYSA-N
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Description

(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde typically involves the reaction of indole derivatives with aldehydes under specific conditions. One common method includes the condensation of 1-ethyl-3,3-dimethylindoline with acetaldehyde in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is used as a building block for synthesizing more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the study of enzyme interactions and receptor binding. Its indole structure is known to interact with various biological targets, making it a valuable tool in biochemical studies .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Indole derivatives have been found to possess antiviral, anticancer, and anti-inflammatory activities, which could be harnessed for drug development .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,3-Trimethyl-3-phenylindane
  • 1,3,3-Trimethyl-1-phenylindane

Uniqueness

What sets (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde apart from similar compounds is its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

41568-14-3

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(1-ethyl-3,3-dimethylindol-2-ylidene)acetaldehyde

InChI

InChI=1S/C14H17NO/c1-4-15-12-8-6-5-7-11(12)14(2,3)13(15)9-10-16/h5-10H,4H2,1-3H3

InChI Key

CLHFCFYDSUNLNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=O)(C)C

Origin of Product

United States

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